2-METHYL-N~1~-[2-METHYL-5-[(2-METHYLBENZOYL)AMINO]-4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE
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Overview
Description
2-METHYL-N~1~-[2-METHYL-5-[(2-METHYLBENZOYL)AMINO]-4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N~1~-[2-METHYL-5-[(2-METHYLBENZOYL)AMINO]-4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE typically involves multistep organic reactions. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The acylated product is then reacted with an amine to form an amide bond.
Cyclization: The formation of the pyrrolidinyl ring is achieved through cyclization reactions under specific conditions, often involving heating and the use of a base or acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N~1~-[2-METHYL-5-[(2-METHYLBENZOYL)AMINO]-4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: Common reagents include halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH^-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-METHYL-N~1~-[2-METHYL-5-[(2-METHYLBENZOYL)AMINO]-4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-METHYL-N~1~-[2-METHYL-5-[(2-METHYLBENZOYL)AMINO]-4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-2-methylbenzamide: Similar structure but lacks the pyrrolidinyl ring.
2-Methyl-5-(2-methylbenzoylamino)benzoic acid: Similar structure but contains a carboxylic acid group instead of the pyrrolidinyl ring.
Uniqueness
2-METHYL-N~1~-[2-METHYL-5-[(2-METHYLBENZOYL)AMINO]-4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE is unique due to its combination of multiple functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methyl-N-[2-methyl-5-[(2-methylbenzoyl)amino]-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-17-9-4-6-11-20(17)26(32)28-22-16-23(29-27(33)21-12-7-5-10-18(21)2)24(15-19(22)3)30-14-8-13-25(30)31/h4-7,9-12,15-16H,8,13-14H2,1-3H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZSEVSSJUBKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2C)N3CCCC3=O)NC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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